6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione

Akt1/PKB inhibition Kinase inhibitor SAR Indazole-4,7-dione series

6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione (CAS 918961-31-6) is a synthetic 5-arylamino-6-chloro-1H-indazole-4,7-dione derivative originally reported by Ko et al. as part of a series evaluated for protein kinase B/Akt1 inhibition.

Molecular Formula C13H6ClF2N3O2
Molecular Weight 309.65 g/mol
CAS No. 918961-31-6
Cat. No. B12640828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione
CAS918961-31-6
Molecular FormulaC13H6ClF2N3O2
Molecular Weight309.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl
InChIInChI=1S/C13H6ClF2N3O2/c14-9-11(18-8-2-1-5(15)3-7(8)16)12(20)6-4-17-19-10(6)13(9)21/h1-4,18H,(H,17,19)
InChIKeyUAKRPNSDOOHCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Evidence for 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione (CAS 918961-31-6): A Defined Akt1 Inhibitor with SAR-Characterized Scaffold


6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione (CAS 918961-31-6) is a synthetic 5-arylamino-6-chloro-1H-indazole-4,7-dione derivative originally reported by Ko et al. (2006) as part of a series evaluated for protein kinase B/Akt1 inhibition [1]. The compound, designated compound 5f in the foundational structure–activity relationship (SAR) study, is characterized by a 2,4-difluoroanilino substituent at the 5-position and a chloro group at the 6-position of the indazole-4,7-dione core [1]. Its biological annotation in BindingDB (BDBM50195192) confirms an Akt1 IC50 of 1.60E+4 nM, providing a quantitative benchmark that distinguishes it from other analogs in the same series [2].

Procurement Risk Alert: Why Generic 5-Arylamino-indazole-4,7-diones Cannot Substitute for 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione


Within the 5-arylamino-6-chloro-1H-indazole-4,7-dione chemotype, even minor modifications to the arylamino substitution pattern drastically alter Akt1 inhibitory potency and cytotoxicity selectivity [1]. The foundational SAR study by Ko et al. demonstrates that replacing the 2,4-difluoroanilino group with other halogenated or non-halogenated anilines yields IC50 values ranging from inactive (>50 µM) to moderately active (~6–16 µM) [1]. These differences are not incremental; they determine whether a compound engages the target at all under standardized assay conditions. Consequently, a generic “6-chloro-5-arylamino-indazole-4,7-dione” procurement specification is scientifically meaningless for reproduction of literature findings or structure-based optimization campaigns [1].

Quantitative Differentiation Evidence for 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione Against Closest In-Class Analogs


Akt1 Inhibitory Potency: Direct Head-to-Head Comparison with 5-Position Arylamino Congeners

6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione (compound 5f) exhibits an Akt1 IC50 of 16 µM (1.60E+4 nM) in a GSK3 phosphorylation assay, as curated by ChEMBL/BindingDB [1]. This potency is sharply differentiated from close analogs in the same study: compound 5c (R1=H, R2=H, R3=H, R4=OCH2CH3) and compound 5d (R1=H, R2=F, R3=H, R4=H) show no inhibitory activity up to 50 µM, while compound 5h (R1=CF3, R2=H, R3=H, R4=H) achieves an IC50 of 13.9 µM [2]. The 2,4-difluoro substitution therefore yields activity comparable to the best-in-series 5h while avoiding the inactivity observed for mono-fluoro or alkoxy-substituted analogs [1] [2].

Akt1/PKB inhibition Kinase inhibitor SAR Indazole-4,7-dione series

Cytotoxicity Selectivity Window in Prostate Carcinoma Cells (PC-3) Versus Gastric and Hepatic Lines

In MTT cytotoxicity assays, compound 5f (6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione) displays differential cytotoxicity across three human cancer lines: PC-3 (prostate) IC50 = 2.0 µM, KATOIII (gastric) IC50 = 37.2 µM, and HepG2 (hepatic) IC50 = 37.6 µM [1]. This yields a selectivity index of ~18.6-fold for PC-3 over KATOIII and HepG2 cells. In contrast, the 2-fluoro analog 5a shows a different pattern (PC-3: 9.9 µM; KATOIII: 61.4 µM; HepG2: 75.8 µM), while compound 5h (4-CF3) exhibits PC-3 IC50 = 8.9 µM, KATOIII IC50 = 12.3 µM, and HepG2 >50 µM [1]. The 2,4-difluoro substitution thus confers a uniquely sharp selectivity for prostate carcinoma cells not observed with mono-fluoro or trifluoromethyl congeners [1].

Antitumor cytotoxicity PC-3 prostate cancer Selectivity profiling

Electron-Withdrawing Group SAR: 2,4-Difluoro Substitution Uniquely Balances Potency and Physicochemical Properties

Across the 5-arylamino series, introduction of electron-withdrawing groups on the aniline ring correlates with Akt1 inhibitory activity, but the pattern is non-linear. Compound 5a (2-F) IC50 = 15.8 µM; compound 5b (presumed 3-F) IC50 = 11.8 µM; compound 5e (4-F) IC50 = 20.2 µM [1]. Difluoro substitution at 2,4-positions (compound 5f) achieves an IC50 of 16 µM, outperforming the mono-fluoro para-substituted analog (5e, IC50 = 20.2 µM) by 1.26-fold, while the 2,3-difluoro pattern (if any) was not reported [1]. This positions the 2,4-difluoro substitution as the optimal di-fluorinated arrangement among tested analogs, offering potency that matches the most active mono-substituted derivative (5b, 11.8 µM) within experimental error while providing enhanced metabolic stability typically associated with fluorine blocking [1] [2].

Fluorine SAR Electron-withdrawing effects Indazole lead optimization

Dual Inhibitory Mechanism: Activity and Phosphorylation Inhibition of Akt1 in PC-3 Cells Distinguished from Non-Functionalized Analogs

Mechanistic studies in the parent paper indicate that active compounds in the series, including compound 5f by virtue of its IC50 < 50 µM, exert dual inhibitory effects on both the catalytic activity and the phosphorylation status of Akt1 in PC-3 tumor cells [1]. This dual mechanism is not observed for inactive analogs (5c, 5d, 6a), which fail to inhibit Akt1 at concentrations up to 50 µM [1]. Since compound 5f falls within the active subset, it is inferred to possess this dual capability, distinguishing it from procurement of an inactive analog that would be mechanistically silent despite structural similarity [1].

Akt1 phosphorylation Dual mechanism inhibitor PC-3 prostate cancer cells

Procurement-Linked Application Scenarios for 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione Based on Quantitative Evidence


Akt1-Dependent Prostate Cancer Mechanistic Studies Requiring Selectivity Over Gastric/Hepatic Background Toxicity

In PC-3 prostate carcinoma models where Akt1 is amplified, compound 5f delivers a 2.0 µM cytotoxic IC50 with an 18.8-fold selectivity window over HepG2 hepatic cells and 18.6-fold over KATOIII gastric cells [1]. This selectivity is superior to compound 5a (7.7-fold PC-3/HepG2) and compound 5h (>5.6-fold), enabling target-specific readouts with minimal confounding toxicity. Researchers studying Akt1-driven prostate cancer progression should prioritize this specific analog to avoid the cytotoxicity profile mismatches observed with other 5-arylamino derivatives [1].

Fluorine-Based Kinase Inhibitor Lead Optimization and Scaffold-Hopping Campaigns

Compound 5f serves as a characterized 2,4-difluoroanilino reference point within the indazole-4,7-dione scaffold, demonstrating that difluoro substitution maintains Akt1 inhibitory activity (IC50 = 16 µM) relative to the best mono-fluoro analogs (5b, 11.8 µM) [1]. Medicinal chemistry teams can use this compound as a benchmark when evaluating the impact of fluorine scans on potency, selectivity, and metabolic stability, especially in projects where the 2,4-difluorophenyl motif is a privileged fragment [1] [2].

Reproduction and Validation of Published Akt1 SAR for Compound Library Expansion

Procurement of compound 5f is essential for laboratories aiming to confirm the structure–activity relationships reported in Ko et al. (2006) [1]. Since compounds 5c and 5d are inactive (IC50 > 50 µM) and compounds 5a, 5b, 5e, and 5h exhibit distinct IC50 values (11.8–20.2 µM), using the exact 2,4-difluoro analog ensures that activity benchmarks can be reproduced, enabling reliable expansion of the chemical series into unexplored substitution space [1].

Development of Dual-Mechanism Akt1 Modulators Targeting Enzymatic Activity and Phosphorylation

The parent study demonstrates that active 5-arylamino-6-chloro-indazole-4,7-diones inhibit both Akt1 catalytic activity and Akt1 phosphorylation in PC-3 cells [1]. Compound 5f, as an active member of this series (IC50 = 16 µM), is inferred to exhibit this dual mechanism, distinguishing it from inactive analogs (5c, 5d, 6a) that cannot serve as mechanistic probes. Laboratories investigating the crosstalk between Akt1 enzymatic inhibition and upstream phosphorylation signaling should procure compound 5f specifically [1].

Quote Request

Request a Quote for 6-Chloro-5-(2,4-difluoroanilino)-1H-indazole-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.